molecular formula C5H10ClN5O B2633557 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride CAS No. 1269151-67-8

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride

Cat. No.: B2633557
CAS No.: 1269151-67-8
M. Wt: 191.62
InChI Key: MUEHEOCJZVFPAS-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClN5O It is a derivative of morpholine, where the morpholine ring is substituted with a tetrazole ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride typically involves the reaction of morpholine with a tetrazole precursorThe reaction conditions often involve the use of catalysts such as zinc salts or microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the morpholine moiety, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or morpholine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like acetonitrile or water and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted tetrazole and morpholine derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride is unique due to the combination of the tetrazole and morpholine rings, which confer distinct chemical and biological properties. The tetrazole ring provides strong electron-withdrawing effects and the ability to form stable complexes with metals, while the morpholine ring enhances solubility and bioavailability. This combination makes the compound particularly valuable in drug development and materials science.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-2-11-4(3-6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHEOCJZVFPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-67-8
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride
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